4-{[(2,4-Dichlorophenoxy)acetyl]oxy}butyl prop-2-enoate
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Overview
Description
4-{[(2,4-Dichlorophenoxy)acetyl]oxy}butyl prop-2-enoate is a synthetic organic compound that belongs to the class of α,β-unsaturated carboxylic esters. This compound is characterized by the presence of a dichlorophenoxy group, an acetyl group, and a butyl prop-2-enoate moiety. It is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2,4-Dichlorophenoxy)acetyl]oxy}butyl prop-2-enoate typically involves the esterification of 2,4-dichlorophenoxyacetic acid with butyl alcohol, followed by the reaction with prop-2-enoic acid. The reaction conditions often include the use of a catalyst, such as sulfuric acid, and the process is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-{[(2,4-Dichlorophenoxy)acetyl]oxy}butyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines are commonly employed.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy compounds.
Scientific Research Applications
4-{[(2,4-Dichlorophenoxy)acetyl]oxy}butyl prop-2-enoate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its role as a herbicide.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-{[(2,4-Dichlorophenoxy)acetyl]oxy}butyl prop-2-enoate involves its interaction with specific molecular targets. The dichlorophenoxy group is known to mimic natural plant hormones, leading to the disruption of normal cellular processes in plants. This results in the inhibition of growth and development, making it an effective herbicide .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.
Butyl 2,4-dichlorophenoxyacetate: Another ester derivative with comparable properties.
Uniqueness
4-{[(2,4-Dichlorophenoxy)acetyl]oxy}butyl prop-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its α,β-unsaturated ester moiety allows for unique interactions in chemical reactions, distinguishing it from other similar compounds .
Properties
CAS No. |
59866-79-4 |
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Molecular Formula |
C15H16Cl2O5 |
Molecular Weight |
347.2 g/mol |
IUPAC Name |
4-[2-(2,4-dichlorophenoxy)acetyl]oxybutyl prop-2-enoate |
InChI |
InChI=1S/C15H16Cl2O5/c1-2-14(18)20-7-3-4-8-21-15(19)10-22-13-6-5-11(16)9-12(13)17/h2,5-6,9H,1,3-4,7-8,10H2 |
InChI Key |
KPPOEYBCYBGKRV-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OCCCCOC(=O)COC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
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